![molecular formula C24H25NO6 B14954961 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14954961.png)
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by functionalization to introduce the desired substituents.
Preparation of Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, where phenols react with beta-ketoesters in the presence of a strong acid catalyst.
Functionalization: The chromen core is then functionalized by introducing the propyl group at the 4-position and the methyl group at the 8-position through alkylation reactions.
Introduction of N-[(benzyloxy)carbonyl]-beta-alaninate: The final step involves the coupling of the functionalized chromen core with N-[(benzyloxy)carbonyl]-beta-alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl cyclohexanecarboxylate
- 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl trans-4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)meth
Uniqueness
What sets 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate apart from similar compounds is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H25NO6/c1-3-7-18-14-22(27)31-23-16(2)20(11-10-19(18)23)30-21(26)12-13-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28) |
InChI Key |
XSRXXYFZGSIGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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